molecular formula C25H24N4O3S B2989123 N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1112306-62-3

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2989123
CAS No.: 1112306-62-3
M. Wt: 460.55
InChI Key: JUWWWUPWZBOBSM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thienopyrimidine core through a cyclization reactionThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes or receptors, thereby modulating signaling pathways that control cell proliferation, apoptosis, and other critical functions. For instance, it may inhibit protein kinases, which play a key role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its specific thienopyrimidine core, which imparts distinct biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .

Biological Activity

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity based on recent studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The methoxy group on the phenyl ring and the piperidine moiety contribute to its pharmacological properties.

1. Anticancer Activity

The thieno[3,2-d]pyrimidine derivatives have shown significant anticancer properties through various mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cancer progression. Studies indicate that it can inhibit FLT3 and EGFR kinases, which are crucial in hematopoietic malignancies and non-small cell lung cancer respectively .
CompoundFLT3 IC50 (μM)EGFR Inhibition (%)
N-(3-methoxyphenyl)-1-{...}0.06570% at 0.1 μM
Comparison Compound A0.17565% at 0.1 μM
Comparison Compound B0.48860% at 0.1 μM
  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits potent activity against various cancer cell lines, including MV4-11 and A549, with IC50 values indicating strong cytotoxic effects .

2. Anti-inflammatory Activity

Research has indicated that compounds similar to N-(3-methoxyphenyl)-1-{...} possess anti-inflammatory properties by modulating pathways involved in inflammation:

  • Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines in cell models, suggesting a potential role in treating inflammatory diseases .

3. Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Efficacy : Studies reported that derivatives exhibited antimicrobial activity against various pathogens, outperforming standard antibiotics in some cases. The structure-activity relationship (SAR) analysis highlighted specific substitutions that enhance antimicrobial efficacy .

The biological activities of N-(3-methoxyphenyl)-1-{...} can be attributed to several key mechanisms:

  • Inhibition of Enzyme Activity : The compound inhibits specific enzymes involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : It affects multiple signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Study by Ali et al. (2019) : This study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against leukemia cell lines, demonstrating substantial FLT3 inhibitory effects .
  • Research on Antimicrobial Properties : A study assessed the antimicrobial activity of similar compounds, revealing that modifications at specific positions significantly enhanced potency against bacterial strains .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-32-20-9-5-6-18(16-20)26-23(30)17-10-13-28(14-11-17)25-27-21-12-15-33-22(21)24(31)29(25)19-7-3-2-4-8-19/h2-9,12,15-17H,10-11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWWUPWZBOBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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